Cas no 1310127-95-7 (N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide)

N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including an aminomethylphenyl group and a methyl-substituted sulfonamide moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or pharmacophore. The presence of both amino and sulfonamide functional groups enhances its reactivity, enabling applications in the synthesis of bioactive molecules or targeted drug candidates. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability and solubility properties further support its utility in experimental and industrial settings.
N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide structure
1310127-95-7 structure
Product Name:N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide
CAS No:1310127-95-7
MF:C10H16N2O2S
MW:228.311241149902
MDL:MFCD17263021
CID:5607904
PubChem ID:62970611
Update Time:2025-05-20

N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Ethanesulfonamide, N-[3-(aminomethyl)phenyl]-N-methyl-
    • n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide
    • EN300-840595
    • AKOS012268859
    • CS-0299659
    • N-[3-(aminomethyl)phenyl]-N-methylethane-1-sulfonamide
    • 1310127-95-7
    • N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide
    • MDL: MFCD17263021
    • Inchi: 1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-5-9(7-10)8-11/h4-7H,3,8,11H2,1-2H3
    • InChI Key: RVNXNJGYBICPSR-UHFFFAOYSA-N
    • SMILES: C(S(N(C1=CC=CC(CN)=C1)C)(=O)=O)C

Computed Properties

  • Exact Mass: 228.09324893g/mol
  • Monoisotopic Mass: 228.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Predicted)
  • Boiling Point: 382.2±44.0 °C(Predicted)
  • pka: 8.83±0.10(Predicted)

N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide Pricemore >>

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Additional information on N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide

Comprehensive Overview of N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide (CAS No. 1310127-95-7)

N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide, identified by its CAS No. 1310127-95-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative is characterized by its unique molecular structure, which includes an aminomethyl group attached to a phenyl ring, further linked to a methylethane sulfonamide moiety. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and development.

In recent years, the demand for sulfonamide-based compounds has surged due to their diverse applications in medicinal chemistry. Researchers have focused on N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide for its potential role in modulating enzyme activity and receptor interactions. Its CAS No. 1310127-95-7 is frequently searched in scientific databases, reflecting its relevance in academic and industrial settings. The compound’s aminomethyl group is particularly noteworthy, as it enhances solubility and bioavailability, critical factors in drug design.

The synthesis of N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide involves multi-step organic reactions, often starting from commercially available precursors. Optimizing the yield and purity of this compound is a common challenge addressed in recent publications. Scientists are also exploring greener synthetic routes to align with the growing emphasis on sustainable chemistry and green synthesis, topics highly searched in AI-driven platforms and academic forums.

One of the most discussed applications of CAS No. 1310127-95-7 is its potential as a building block for small-molecule inhibitors. These inhibitors are pivotal in targeting specific pathways involved in various diseases, a hot topic in precision medicine. The compound’s sulfonamide core is known for its ability to form stable interactions with biological targets, making it a preferred choice for researchers.

Another area of interest is the compound’s role in proteomics research. With the rise of AI-driven drug discovery, tools like machine learning are being used to predict the interactions of N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide with proteins. This aligns with the increasing number of searches for computational chemistry and molecular docking techniques, which are revolutionizing the field.

Stability and storage conditions of CAS No. 1310127-95-7 are also frequently queried. The compound typically requires protection from light and moisture to maintain its integrity, a consideration critical for long-term research projects. Proper handling and storage protocols are essential to ensure reproducibility in experimental results, a key concern for scientists.

In summary, N-3-(aminomethyl)phenyl-N-methylethane-1-sulfonamide (CAS No. 1310127-95-7) is a versatile compound with broad applications in drug development and biochemical research. Its unique structure, combined with the growing interest in sustainable synthesis and AI-aided discovery, positions it as a compound of significant scientific and industrial value. As research progresses, its potential in targeted therapies and biomolecular engineering continues to expand, making it a focal point for future innovations.

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